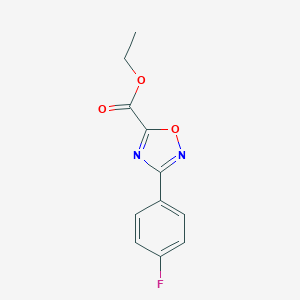

Ethyl 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate

Description

Properties

IUPAC Name |

ethyl 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O3/c1-2-16-11(15)10-13-9(14-17-10)7-3-5-8(12)6-4-7/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCZQNQXJPMUTQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=NO1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80362895 | |

| Record name | ethyl 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80362895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163719-81-1 | |

| Record name | Ethyl 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=163719-81-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80362895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-(4-fluorophenyl)-[1,2,4]oxadiazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Ethyl 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate

An In-Depth Technical Guide to the

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-oxadiazole moiety is a cornerstone in modern medicinal chemistry, prized for its role as a bioisosteric replacement for amide and ester functionalities, which enhances metabolic stability and modulates pharmacokinetic properties.[1][2] This guide provides a comprehensive, technically-grounded overview of the synthesis of Ethyl 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate, a key heterocyclic building block in the development of novel therapeutic agents.[3][4] We will dissect the prevailing synthetic strategy, elucidate the underlying reaction mechanisms, provide a detailed experimental protocol, and discuss the analytical characterization of the target compound. This document is structured to deliver not just a procedural methodology, but a deeper understanding of the causal relationships behind the experimental choices, ensuring scientific integrity and reproducibility.

Introduction: The Significance of the 1,2,4-Oxadiazole Scaffold

Heterocyclic compounds are fundamental to drug discovery, with the 1,2,4-oxadiazole ring system being particularly prominent.[5] Its unique arrangement of nitrogen and oxygen atoms imparts a set of desirable physicochemical properties, including chemical stability, hydrogen bond accepting capability, and a rigid planar structure that can effectively orient substituents for optimal target binding.[6] Derivatives of 1,2,4-oxadiazole have demonstrated a vast spectrum of biological activities, including applications as anticancer, anti-inflammatory, and antimicrobial agents.[5][6][7]

The target molecule, This compound , incorporates three key features:

-

A 4-fluorophenyl group: The fluorine substituent is a common feature in pharmaceuticals, often used to improve metabolic stability and binding affinity by blocking sites of oxidative metabolism.

-

A 1,2,4-oxadiazole core: Provides the stable heterocyclic scaffold.

-

An ethyl carboxylate group: Acts as a versatile chemical handle for further molecular elaboration, allowing for the synthesis of more complex derivatives such as amides or other esters.

This combination makes the title compound a valuable intermediate for constructing diverse molecular libraries aimed at various therapeutic targets.

Strategic Analysis of Synthesis: The [4+1] Hetero-cyclization Approach

The construction of the 3,5-disubstituted 1,2,4-oxadiazole ring is most commonly and efficiently achieved through a [4+1] atom-economic cyclization strategy.[2] This method involves the condensation and subsequent dehydration of an N-acyl amidoxime intermediate. The overall process can be broken down into two primary stages:

-

Preparation of the Amidoxime: The four-atom component, 4-fluorobenzamidoxime, is synthesized from its corresponding nitrile.

-

Acylation and Cyclization: The amidoxime is reacted with a single-carbon electrophile, which provides the final atom for the ring and the C5 substituent.

This approach is generally favored over alternatives like 1,3-dipolar cycloadditions due to the high availability of starting materials and the typically clean, high-yielding nature of the reactions.[2][6]

Overall Synthetic Workflow

The logical flow from commercially available precursors to the final product is illustrated below.

Detailed Mechanistic Insights

Understanding the reaction mechanism is critical for troubleshooting and optimization. The formation of the 1,2,4-oxadiazole ring from an amidoxime and an acyl chloride proceeds via a two-step sequence: O-acylation followed by intramolecular cyclodehydration.

-

O-Acylation: The nucleophilic nitrogen of the hydroxylamine group in 4-fluorobenzamidoxime attacks the highly electrophilic carbonyl carbon of ethyl chlorooxoacetate. The more nucleophilic oxygen of the oxime is the site of acylation. A base, such as pyridine, is essential to neutralize the hydrochloric acid generated in this step, driving the reaction to completion.

-

Cyclodehydration: The resulting O-acyl amidoxime intermediate undergoes a base- or heat-promoted intramolecular cyclization. The lone pair on the imine nitrogen attacks the newly formed ester carbonyl carbon. This is followed by the elimination of a water molecule to yield the aromatic and thermodynamically stable 1,2,4-oxadiazole ring.

Mechanism Diagram

Experimental Protocol: A Step-by-Step Guide

This protocol details a reliable method for the laboratory-scale synthesis of the title compound.

Materials and Reagents

| Reagent | CAS Number | Molecular Formula | M.W. ( g/mol ) |

| 4-Fluorobenzonitrile | 1194-02-1 | C₇H₄FN | 121.11 |

| Hydroxylamine Hydrochloride | 5470-11-1 | H₄ClNO | 69.49 |

| Triethylamine (Et₃N) | 121-44-8 | C₆H₁₅N | 101.19 |

| 4-Fluorobenzamidoxime | 69113-32-2 | C₇H₇FN₂O | 154.14 |

| Ethyl Chlorooxoacetate | 4755-77-5 | C₄H₅ClO₃ | 136.53 |

| Pyridine | 110-86-1 | C₅H₅N | 79.10 |

| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 |

| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 |

| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | 142.04 |

Part A: Synthesis of 4-Fluorobenzamidoxime

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-fluorobenzonitrile (10.0 g, 82.6 mmol), hydroxylamine hydrochloride (8.6 g, 123.8 mmol), and ethanol (100 mL).

-

Base Addition: Slowly add triethylamine (17.2 mL, 123.8 mmol) to the stirred suspension.

-

Reaction: Heat the mixture to reflux (approx. 80 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting nitrile is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Isolation: To the resulting residue, add 100 mL of water. A white precipitate will form. Stir for 30 minutes in an ice bath to maximize precipitation.

-

Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water (3 x 30 mL), and dry under vacuum. The resulting 4-fluorobenzamidoxime is typically a white solid of sufficient purity for the next step.[8]

Part B:

-

Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add 4-fluorobenzamidoxime (5.0 g, 32.4 mmol) and anhydrous pyridine (50 mL). Stir until a clear solution is formed.

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Reagent Addition: Add ethyl chlorooxoacetate (4.88 g, 35.7 mmol, 1.1 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. A precipitate (pyridinium hydrochloride) will form.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-16 hours. Monitor the reaction by TLC.

-

Work-up: Pour the reaction mixture into 200 mL of ice-cold water and extract with ethyl acetate (3 x 75 mL).

-

Washing: Combine the organic layers and wash sequentially with 1M HCl (2 x 50 mL) to remove pyridine, saturated sodium bicarbonate solution (2 x 50 mL) to remove any acidic impurities, and finally with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil or solid.

-

Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 20% EtOAc) to afford the pure product.

Reaction Parameters and Expected Results

| Parameter | Value (Part A) | Value (Part B) |

| Reactant Stoichiometry | Nitrile:Hydroxylamine:Base = 1:1.5:1.5 | Amidoxime:Acyl Chloride = 1:1.1 |

| Temperature | Reflux (~80 °C) | 0 °C to Room Temp. |

| Reaction Time | 4-6 hours | 12-16 hours |

| Expected Yield | > 85% | 60-75% |

| Product Appearance | White Solid | White to off-white solid |

Analytical Characterization

Confirmation of the final product's identity and purity is achieved through standard spectroscopic methods.

-

¹H NMR: Expected signals include a triplet and quartet in the aliphatic region corresponding to the ethyl ester group (approx. 1.4 ppm and 4.5 ppm, respectively). Aromatic protons will appear as multiplets in the aromatic region (approx. 7.2-8.2 ppm).

-

¹³C NMR: Key signals will include the ester carbonyl carbon (~155-160 ppm), the two distinct carbons of the oxadiazole ring (~165-175 ppm), and aromatic carbons, including the characteristic C-F coupled signals.

-

Mass Spectrometry (ESI-MS): The calculated molecular weight is 236.20 g/mol .[9] The spectrum should show a prominent molecular ion peak [M+H]⁺ at m/z = 237.2.

-

FT-IR (KBr): Characteristic absorption bands are expected for the ester C=O stretch (~1780-1800 cm⁻¹), C=N stretching of the oxadiazole ring (~1600-1620 cm⁻¹), and C-F stretching (~1230 cm⁻¹).

Conclusion

The synthesis of this compound is reliably achieved through a robust and well-established [4+1] hetero-cyclization pathway. This guide has detailed the strategic rationale, mechanistic underpinnings, and a validated experimental protocol for its preparation. The causality behind each step—from the choice of base to the purification technique—has been explained to provide researchers with the necessary insights for successful synthesis and potential optimization. The resulting compound serves as a highly valuable and versatile platform for the discovery and development of next-generation pharmaceuticals.

References

- Bozorova, S., et al. (2022). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 27(19), 6296.

- Gomha, S. M., et al. (2021). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 14(5), 445.

- Pace, A., & Pierro, P. (2009). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Organic Preparations and Procedures International, 41(5), 377-414.

- Kayukova, L. A. (2005). Synthesis of 1,2,4-Oxadiazoles (A Review). Pharmaceutical Chemistry Journal, 39, 422-432.

- Wang, L., et al. (2015). Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant. Organic & Biomolecular Chemistry, 13(10), 2893-2896.

- Nayak, N., et al. (2018). Crystal structure and Hirshfeld surface analysis of ethyl (3E)-5-(4-fluorophenyl)-3-{[(4-methoxyphenyl)formamido]imino}-7-methyl-2H,3H,5H-[1][8]thiazolo[3,2-a]pyrimidine-6-carboxylate 0.25-hydrate. IUCrData, 3(1).

- PubChem. Ethyl 3-phenyl-(1,2,4)oxadiazole-5-carboxylate.

- SpectraBase. 1,2,4-oxadiazole-5-carboxylic acid, 3-[4-(trifluoromethyl)phenyl]-, ethyl ester.

- Wang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Journal of Medicinal Chemistry, 65(19), 12694-12715.

- PubChem. Ethyl 3-phenyl-(1,2,4)oxadiazole-5-carboxylate.

- Nag, V., et al. (2024). Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Future Medicinal Chemistry.

- Google Patents. RU2512293C1 - Method of obtaining ethyl 1,2,4-oxadiazole-5-carboxylates.

- PubChem. Ethyl 5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboxylate.

- ResearchGate. Scheme 1 Protocol for the synthesis of N-(4-fluorophenyl)-5-aryl-1,3,4-oxadiazol-2-amine analogues (4a-h).

- Siddiqui, N., et al. (2008). Synthesis of novel 3-(4-acetyl-5H/methyl-5-substituted phenyl-4,5-dihydro-1,3,4-oxadiazol-2-yl)-2H-chromen-2-ones as potential anticonvulsants. Acta Poloniae Pharmaceutica, 65(2), 235-239.

- Roche, M., et al. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry, 87(18), 12196-12207.

- Golushko, A. A., et al. (2019). Synthesis of 5-arylacetylenyl-1,2,4-oxadiazoles and their transformations under superelectrophilic activation conditions. Beilstein Journal of Organic Chemistry, 15, 2357-2365.

- MDPI. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents.

- PubMed. Discovery of N-(1-(3-(4-phenoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)acetamides as novel acetyl-CoA carboxylase 2 (ACC2) inhibitors with peroxisome proliferator-activated receptor α/δ (PPARα/δ) dual agonistic activity.

- MDPI. Design, Synthesis, and Biological Evaluation of 4,4'-Difluorobenzhydrol Carbamates as Selective M1 Antagonists.

- PubMed. Synthesis of Nonracemic 1,4-Benzoxazines via Ring Opening/Cyclization of Activated Aziridines with 2-Halophenols: Formal Synthesis of Levofloxacin.

Sources

- 1. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. soc.chim.it [soc.chim.it]

- 3. ipbcams.ac.cn [ipbcams.ac.cn]

- 4. Discovery of N-(1-(3-(4-phenoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)acetamides as novel acetyl-CoA carboxylase 2 (ACC2) inhibitors with peroxisome proliferator-activated receptor α/δ (PPARα/δ) dual agonistic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BJOC - Synthesis of 5-arylacetylenyl-1,2,4-oxadiazoles and their transformations under superelectrophilic activation conditions [beilstein-journals.org]

- 8. 4-フルオロベンズアミドオキシム 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. Ethyl 3-(4-fluorophenyl)-[1,2,4]oxadiazole-5-carboxylate [cymitquimica.com]

Characterization of Ethyl 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate

An In-Depth Technical Guide to Ethyl 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate

Abstract: This technical guide provides a comprehensive characterization of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document delineates its synthesis, physicochemical properties, and detailed spectroscopic analysis. By integrating foundational chemical principles with established analytical methodologies, this guide serves as an essential resource for researchers engaged in the design and development of novel therapeutic agents. We explore the causality behind experimental choices, emphasizing the roles of the 1,2,4-oxadiazole core and the 4-fluorophenyl moiety in conferring desirable pharmacological properties.

Introduction: The Scientific Rationale

This compound is a molecule that merges two privileged structural motifs in modern medicinal chemistry: the 1,2,4-oxadiazole ring and a 4-fluorophenyl substituent.

The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered considerable attention as a versatile scaffold in drug design.[1][2][3] It is recognized as a bioisosteric replacement for amide and ester functionalities, a strategy often employed to enhance metabolic stability, improve cell permeability, and fine-tune pharmacokinetic profiles.[4] This ring system is a core component in a wide spectrum of biologically active compounds, demonstrating anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1][5][6][7]

The 4-fluorophenyl group is another cornerstone of contemporary drug development. The strategic incorporation of a fluorine atom onto a phenyl ring can profoundly influence a molecule's properties.[8] Fluorine's high electronegativity can modulate the acidity of nearby protons, while its small size allows it to replace hydrogen without significant steric hindrance. Crucially, the carbon-fluorine bond is exceptionally strong, which can block sites of metabolic oxidation by cytochrome P450 enzymes, thereby increasing the compound's half-life.[8] This motif is integral to the efficacy of numerous blockbuster drugs, including synthetic statins like atorvastatin and rosuvastatin.[8][]

The combination of these two fragments in the title compound creates a molecule with inherent drug-like properties, making it a valuable building block or lead candidate for targeted therapeutic development.

Synthesis and Mechanistic Insight

The construction of the 3,5-disubstituted 1,2,4-oxadiazole ring is most commonly achieved via the cyclocondensation of an N-hydroxyamidine (amidoxime) with an activated carboxylic acid derivative, such as an acyl chloride or ester.[1][4] This trusted method provides a reliable and high-yielding pathway to the desired heterocyclic core.

Reaction Pathway: The synthesis of this compound logically proceeds through the reaction of 4-fluorobenzamidoxime with an activated form of ethyl oxalate, typically ethyl chlorooxoacetate (ethyl oxalyl chloride).

-

O-Acylation: The reaction initiates with the nucleophilic attack of the hydroxylamino group of the 4-fluorobenzamidoxime onto the electrophilic carbonyl carbon of ethyl chlorooxoacetate. This forms an O-acylated intermediate.

-

Cyclization and Dehydration: Under the influence of a base or heat, the intermediate undergoes an intramolecular cyclization. The amino group attacks the second carbonyl carbon, followed by the elimination of a water molecule to form the stable, aromatic 1,2,4-oxadiazole ring.

Sources

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Ethyl 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate: A Technical Guide

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the compound Ethyl 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who are working with or synthesizing similar heterocyclic compounds. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and are designed to serve as a robust reference for the structural elucidation of this and related molecules.

Introduction to this compound

This compound, with the chemical formula C₁₁H₉FN₂O₃ and a molecular weight of 236.20 g/mol , belongs to the 1,2,4-oxadiazole class of heterocyclic compounds.[1] The 1,2,4-oxadiazole ring is a key structural motif in many biologically active molecules, exhibiting a wide range of pharmacological activities.[2] Accurate structural characterization is a critical step in the synthesis and development of such compounds, ensuring their identity, purity, and stability. This guide focuses on the application of NMR and mass spectrometry, two cornerstone analytical techniques, for the unambiguous structural confirmation of this specific molecule.

Compound Properties:

| Property | Value | Source |

| CAS Number | 163719-81-1 | [1][3][4][][6] |

| Molecular Formula | C₁₁H₉FN₂O₃ | [1][4] |

| Molecular Weight | 236.20 g/mol | [1][4] |

| Physical Form | Solid | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR are essential for a comprehensive structural assignment.

Experimental Protocol for NMR Data Acquisition

The following is a generalized, best-practice protocol for acquiring high-quality NMR data for small organic molecules like the topic compound. The choice of solvent and internal standard is critical for accurate chemical shift referencing.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the solid compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is dictated by the compound's solubility.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the NMR tube. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C NMR.[7]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion and resolution.[7]

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional, proton-decoupled ¹³C NMR spectrum.

-

This experiment often requires a larger number of scans and a longer relaxation delay compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Predicted ¹H NMR Spectral Data and Interpretation

In the absence of publicly available experimental data, the following ¹H NMR spectrum is predicted based on the chemical structure. The interpretation explains the expected chemical shifts, multiplicities, and integration values for each proton environment.

Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.15 | Doublet of Doublets | 2H | H-2', H-6' |

| ~7.20 | Doublet of Doublets | 2H | H-3', H-5' |

| ~4.50 | Quartet | 2H | -O-CH ₂-CH₃ |

| ~1.45 | Triplet | 3H | -O-CH₂-CH ₃ |

Interpretation:

-

Aromatic Protons (H-2', H-6', H-3', H-5'): The 4-fluorophenyl group will exhibit two distinct signals in the aromatic region. The protons ortho to the fluorine atom (H-3' and H-5') are expected to appear as a doublet of doublets around 7.20 ppm due to coupling with both the adjacent protons and the fluorine atom. The protons meta to the fluorine (H-2' and H-6') are expected at a more downfield position (~8.15 ppm) due to the electron-withdrawing nature of the oxadiazole ring, also appearing as a doublet of doublets.

-

Ethyl Ester Protons: The ethyl group will give rise to two signals. A quartet around 4.50 ppm corresponds to the methylene protons (-O-CH ₂-CH₃), which are split by the three adjacent methyl protons. A triplet at approximately 1.45 ppm is assigned to the methyl protons (-O-CH₂-CH ₃), split by the two adjacent methylene protons.

Predicted ¹³C NMR Spectral Data and Interpretation

The predicted ¹³C NMR spectrum provides complementary information, confirming the carbon skeleton of the molecule.

Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: TMS):

| Chemical Shift (ppm) | Assignment |

| ~168.0 | C-3 (Oxadiazole) |

| ~165.0 (d, ¹JCF ≈ 250 Hz) | C-4' |

| ~158.0 | C=O (Ester) |

| ~157.0 | C-5 (Oxadiazole) |

| ~131.0 (d, ³JCF ≈ 9 Hz) | C-2', C-6' |

| ~124.0 (d, ⁴JCF ≈ 3 Hz) | C-1' |

| ~116.0 (d, ²JCF ≈ 22 Hz) | C-3', C-5' |

| ~63.0 | -O-C H₂-CH₃ |

| ~14.0 | -O-CH₂-C H₃ |

Interpretation:

-

Oxadiazole and Ester Carbons: The two carbons of the oxadiazole ring are expected at highly deshielded positions, around 168.0 ppm (C-3) and 157.0 ppm (C-5). The ester carbonyl carbon will also appear in this downfield region, at approximately 158.0 ppm.

-

Aromatic Carbons: The carbon directly attached to the fluorine atom (C-4') will show a large one-bond coupling constant (¹JCF) of around 250 Hz. The other aromatic carbons will also exhibit smaller couplings to the fluorine atom, which is a characteristic feature of fluorinated benzene derivatives.

-

Ethyl Ester Carbons: The methylene carbon (-O-C H₂-CH₃) is predicted around 63.0 ppm, while the methyl carbon (-O-CH₂-C H₃) will be found in the upfield region at about 14.0 ppm.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structural features.

Experimental Protocol for Mass Spectrometry

The choice of ionization technique is crucial for obtaining informative mass spectra. Electron ionization (EI) is a common technique for volatile and thermally stable compounds, often leading to extensive fragmentation. Electrospray ionization (ESI) is a softer ionization method, typically used for less volatile or thermally labile molecules, and often results in a prominent molecular ion peak.

Methodology (EI-MS):

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionization: The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Predicted Mass Spectrum and Fragmentation Pathway

The predicted mass spectrum of this compound would show a molecular ion peak at m/z 236, corresponding to the molecular weight of the compound. The fragmentation pattern is predicted based on the known behavior of 1,2,4-oxadiazoles under electron impact.[2][8]

Predicted Fragmentation Data:

| m/z | Proposed Fragment |

| 236 | [M]⁺ |

| 191 | [M - OCH₂CH₃]⁺ |

| 163 | [M - COOCH₂CH₃]⁺ |

| 121 | [4-fluorobenzonitrile]⁺ |

| 95 | [4-fluorophenyl]⁺ |

Interpretation and Fragmentation Pathway:

The primary fragmentation of 1,2,4-oxadiazoles under electron impact often involves the cleavage of the heterocyclic ring.[2][8] For this compound, the following fragmentation pathway is proposed:

Caption: Proposed mass spectrometry fragmentation pathway.

The molecular ion at m/z 236 can undergo the loss of an ethoxy radical to form the acylium ion at m/z 191. Subsequent loss of carbon monoxide would lead to the fragment at m/z 163. A characteristic fragmentation of the 1,2,4-oxadiazole ring is its cleavage to form a nitrile, in this case, 4-fluorobenzonitrile, which would be observed at m/z 121. Further fragmentation of this ion by the loss of a cyanide radical would yield the 4-fluorophenyl cation at m/z 95.

Conclusion

The combined application of NMR spectroscopy and mass spectrometry provides a comprehensive and unambiguous structural characterization of this compound. The predicted ¹H and ¹³C NMR spectra offer a detailed map of the proton and carbon environments, while the predicted mass spectrum confirms the molecular weight and provides insights into the molecule's fragmentation behavior. This guide serves as a valuable resource for the analytical characterization of this and structurally related compounds, underscoring the importance of these techniques in modern chemical research and development.

References

- Agirbas, H., & Sumengen, D. (1992). Mass Spectra of 1,2,4-Oxadiazole-5-thiones and 1,2,4-Thiadiazole-5-ones. Spectroscopy Letters, 25(8), 1079-1086.

- Srivastava, R. M. (2005). Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles. Mass Spectrometry Reviews, 24(3), 328-346.

- Srivastava, R. M., & de Andrade, G. F. (2003). Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles.

- Oakwood Chemical. (n.d.). Ethyl 3-(4-fluorophenyl)-[2][9][10]oxadiazole-5-carboxylate.

- SpectraBase. (n.d.). 1,2,4-oxadiazole-5-carboxylic acid, 3-[4-(trifluoromethyl)phenyl]-, ethyl ester.

- PubChem. (n.d.). Ethyl 5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboxylate.

- National Center for Biotechnology Information. (2022). 2-(4-Fluorophenyl)

- MDPI. (2022). Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Molecules, 27(18), 5963.

- ResearchGate. (2004). C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives.

- Supporting Information. (n.d.). Journal of Organic Chemistry.

- SpectraBase. (n.d.). [2][9][10]Oxadiazole-5-carboxylic acid, 3-(3-methoxyphenyl)-, ethyl ester.

- National Institutes of Health. (n.d.). 2-(2-(4-Fluorophenyl)-1H-benzo[d]imidazole-1-yl)acetic Acid (6). PubMed Central.

Sources

- 1. Ethyl 3-(4-fluorophenyl)-[1,2,4]oxadiazole-5-carboxylate [cymitquimica.com]

- 2. Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. Ethyl 3-(4-fluorophenyl)-[1,2,4]oxadiazole-5-carboxylate [oakwoodchemical.com]

- 6. arctomsci.com [arctomsci.com]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Discovery and Enduring Legacy of 1,2,4-Oxadiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-oxadiazole, a five-membered aromatic heterocycle, has traversed a remarkable journey from a 19th-century chemical curiosity to a cornerstone of modern medicinal chemistry. This in-depth technical guide chronicles the discovery and history of 1,2,4-oxadiazole derivatives, providing a comprehensive overview of their synthesis, evolution, and profound impact on drug development. We will explore the foundational synthetic routes, delve into contemporary methodologies, and illuminate the strategic application of the 1,2,4-oxadiazole scaffold as a bioisosteric replacement for esters and amides. This guide is designed to furnish researchers and drug development professionals with a thorough understanding of this versatile heterocycle, supported by detailed experimental protocols and an extensive compilation of authoritative references.

Introduction: The 1,2,4-Oxadiazole Scaffold and its Significance

Oxadiazoles are a class of five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms.[1] Depending on the arrangement of the heteroatoms, four isomers exist: 1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-oxadiazole. Among these, the 1,2,4-oxadiazole ring has garnered significant attention in medicinal chemistry due to its unique electronic properties, metabolic stability, and its role as a versatile pharmacophore.[2][3]

The stability of the 1,2,4-oxadiazole ring, even in the presence of strong acids, and its capacity to act as a hydrogen bond acceptor make it an attractive scaffold in drug design.[4] A pivotal application of this heterocycle is as a bioisostere for ester and amide functionalities.[3][5][6] This strategic replacement can enhance a drug candidate's metabolic stability by mitigating hydrolysis by esterases and amidases, a common challenge in drug development.[5][6]

The Dawn of a Heterocycle: Initial Discovery and Synthesis

The history of the 1,2,4-oxadiazole ring dates back to 1884, when German chemists Ferdinand Tiemann and P. Krüger first reported its synthesis.[1][7][8] Their pioneering work involved the acylation of amidoximes, a method that remains a cornerstone of 1,2,4-oxadiazole synthesis to this day.[1][9][10] This classical approach, often referred to as a [4+1] heterocyclization, involves the reaction of an amidoxime with a carboxylic acid derivative, such as an acyl chloride.[1][8] The reaction proceeds through an O-acylamidoxime intermediate, which then undergoes cyclodehydration to form the 1,2,4-oxadiazole ring.[8]

Evolution of Synthetic Methodologies

While the fundamental principle of Tiemann and Krüger's synthesis endures, the methodologies for constructing the 1,2,4-oxadiazole ring have evolved significantly to improve yields, expand substrate scope, and accommodate milder reaction conditions.

The Amidoxime Route: Classical and Modern Approaches

The reaction of amidoximes with acylating agents is the most widely employed method for synthesizing 1,2,4-oxadiazole derivatives.[11]

-

Classical Methods: The original method utilized acyl chlorides or anhydrides as the acylating agents.[1][11] While effective, these reagents can be harsh and may not be suitable for complex molecules with sensitive functional groups.

-

Modern Coupling Reagents: To overcome the limitations of classical methods, a variety of coupling reagents are now used to activate carboxylic acids for reaction with amidoximes. These include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and dicyclohexylcarbodiimide (DCC), as well as reagents like carbonyldiimidazole (CDI).[8]

-

One-Pot Procedures: Recent advancements have focused on developing one-pot syntheses that avoid the isolation of the O-acylamidoxime intermediate. For instance, the use of a superbase medium like NaOH/DMSO at room temperature allows for the direct synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and carboxylic acid esters.[1] Another one-pot method employs the Vilsmeier reagent to activate the carboxylic acid.[1][12]

The 1,3-Dipolar Cycloaddition Route

An alternative and powerful strategy for the synthesis of 1,2,4-oxadiazoles is the [3+2] cycloaddition of a nitrile oxide with a nitrile.[1][8] This method offers a different regiochemical outcome compared to the amidoxime route. However, a significant challenge with this approach is the potential for the nitrile oxide to dimerize, forming furoxans (1,2,5-oxadiazole-2-oxides).[1][13] To circumvent this, nitrile oxides are typically generated in situ from precursors like hydroximoyl chlorides or nitroalkanes.

Other Synthetic Strategies

More recently, novel synthetic pathways have been explored, including:

-

Oxidative Cyclizations: N-acyl amidines can undergo oxidative cyclization using reagents like N-bromosuccinimide (NBS) to form 1,2,4-oxadiazoles.[14]

-

Photoredox Catalysis: "Green chemistry" approaches utilizing visible light and a photoredox catalyst have been developed for the synthesis of 2,3,5-trisubstituted-1,2,4-oxadiazoles from 2H-azirines and nitrosoarenes.[15]

From Curiosity to Core Moiety: The Rise of 1,2,4-Oxadiazoles in Drug Discovery

While discovered in the late 19th century, the 1,2,4-oxadiazole ring's potential in medicinal chemistry was not fully appreciated until the mid-20th century.[1][7] The first commercially available drug containing this scaffold was Oxolamine, introduced in the 1960s as a cough suppressant.[1][8] Since then, the interest in 1,2,4-oxadiazole derivatives has grown exponentially, with numerous compounds entering clinical trials and the market.[1][7]

The broad spectrum of biological activities exhibited by 1,2,4-oxadiazole-containing compounds is remarkable, encompassing anticancer, anti-inflammatory, antiviral, antibacterial, and neuroprotective properties.[1][3][7]

1,2,4-Oxadiazole as a Bioisostere

As previously mentioned, a key reason for the prevalence of the 1,2,4-oxadiazole ring in drug discovery is its role as a bioisostere for esters and amides.[6][16] This strategic substitution can lead to improved pharmacokinetic profiles, particularly enhanced metabolic stability.[2]

Diagram 1: Bioisosteric Replacement with 1,2,4-Oxadiazole

Caption: Bioisosteric replacement of esters and amides with the 1,2,4-oxadiazole ring.

Marketed Drugs Containing the 1,2,4-Oxadiazole Scaffold

Several drugs incorporating the 1,2,4-oxadiazole moiety have received regulatory approval, underscoring the clinical success of this heterocycle.

| Drug Name | Therapeutic Area |

| Ataluren (Translarna™) | Duchenne muscular dystrophy[1][7][17] |

| Oxolamine | Cough suppressant[1][7] |

| Prenoxdiazine | Cough suppressant[1][7] |

| Butalamine | Vasodilator[1][7] |

| Fasiplon | Anxiolytic[1][7] |

| Pleconaril | Antiviral[1][7] |

| Proxazole | Functional gastrointestinal disorders[1] |

Case Study: Ataluren (Translarna™)

Ataluren (formerly PTC124) is a prominent example of a 1,2,4-oxadiazole-containing drug.[17] It is used for the treatment of Duchenne muscular dystrophy resulting from a nonsense mutation.[17][18] Ataluren's mechanism of action involves promoting the read-through of premature stop codons during translation, allowing for the synthesis of a full-length, functional protein.[19]

Diagram 2: General Synthetic Workflow for Ataluren

Caption: A simplified workflow for the synthesis of Ataluren.

Key Experimental Protocols

To provide practical insights, here are detailed, step-by-step methodologies for key synthetic transformations.

Protocol 1: Synthesis of a 3,5-Disubstituted-1,2,4-Oxadiazole via the Amidoxime Route with a Coupling Reagent

This protocol describes the synthesis of 3-(4-methoxyphenyl)-5-phenyl-1,2,4-oxadiazole.

Materials:

-

4-Methoxybenzamidoxime

-

Benzoic acid

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of benzoic acid (1.0 eq) in DMF, add EDC (1.2 eq) and HOBt (1.1 eq).

-

Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

-

Add 4-methoxybenzamidoxime (1.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Heat the reaction mixture to 110-120 °C and stir for 4-6 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 1,2,4-oxadiazole.

Causality Behind Experimental Choices:

-

EDC/HOBt: This combination is a highly efficient coupling system for amide bond formation, which is the initial step in this reaction. HOBt is added to suppress side reactions and improve the efficiency of the coupling.

-

DMF: A polar aprotic solvent that is excellent for dissolving the reactants and facilitating the reaction.

-

Heating: The final cyclodehydration step to form the oxadiazole ring is thermally driven and requires elevated temperatures.

Protocol 2: One-Pot Synthesis of a 3,5-Disubstituted-1,2,4-Oxadiazole in a Superbase Medium

This protocol describes a one-pot synthesis from an amidoxime and a methyl ester.

Materials:

-

Benzamidoxime

-

Methyl 4-chlorobenzoate

-

Sodium hydroxide (NaOH)

-

Dimethyl sulfoxide (DMSO)

-

Water

-

Diethyl ether

Procedure:

-

To a suspension of powdered NaOH (2.0 eq) in DMSO, add benzamidoxime (1.0 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add methyl 4-chlorobenzoate (1.1 eq) to the reaction mixture.

-

Continue stirring at room temperature for 4-24 hours, monitoring the reaction by TLC.

-

Upon completion, pour the reaction mixture into cold water.

-

Collect the precipitated solid by filtration.

-

Wash the solid with water and then with a small amount of cold diethyl ether.

-

Dry the solid under vacuum to obtain the pure 3-(4-chlorophenyl)-5-phenyl-1,2,4-oxadiazole.

Causality Behind Experimental Choices:

-

NaOH/DMSO: This superbase system is crucial for deprotonating the amidoxime, making it a more potent nucleophile to attack the ester. DMSO also acts as a solvent that can dissolve the reactants and the base.

-

Room Temperature: This method's ability to proceed at room temperature makes it a milder alternative to high-temperature cyclizations.

Conclusion and Future Perspectives

From its discovery by Tiemann and Krüger, the 1,2,4-oxadiazole ring has established itself as a privileged scaffold in medicinal chemistry. Its journey highlights the enduring value of fundamental discoveries in organic chemistry and their subsequent translation into impactful applications. The continuous development of novel and efficient synthetic methodologies, including one-pot and green chemistry approaches, ensures that the 1,2,4-oxadiazole core will remain a vital tool for drug discovery professionals. Future research will likely focus on further expanding the chemical space of 1,2,4-oxadiazole derivatives, exploring new biological targets, and developing even more sustainable and scalable synthetic routes.

References

- Biernacki, K., Daśko, M., Demkowicz, S., & Rachon, J. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111. [Link]

- Fershtat, L. L., & Makhova, N. N. (2021). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 26(21), 6699. [Link]

- Biernacki, K., Daśko, M., Demkowicz, S., & Rachon, J. (2020).

- Pace, A., & Buscemi, S. (2021). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. Future Medicinal Chemistry, 13(15), 1365–1384. [Link]

- Hendawy, O. M. (2022). A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles. Archiv der Pharmazie, 355(7), e2200045. [Link]

- Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-oxadiazoles. Organic Chemistry Portal. [Link]

- Pace, A., & Buscemi, S. (2018). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Current Organic Chemistry, 22(4), 376-398. [Link]

- Kayukova, L. A. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal, 39(8), 430–449. [Link]

- Shchegravina, E. S., et al. (2022). Synthesis of 1,2,4-Oxadiazoles Based on Diffractaic Acid. Molecules, 27(19), 6531. [Link]

- Biernacki, K., Daśko, M., Demkowicz, S., & Rachon, J. (2020).

- Karali, N. (2023). Bioisosterism: 1,2,4-Oxadiazole Rings. ChemMedChem, 18(9), e202200638. [Link]

- Maccarinelli, G., et al. (2012). Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring. MedChemComm, 3(4), 478-484. [Link]

- Kihlberg, J., & Åkerblom, E. (2013). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry, 56(1), 6-16. [Link]

- Karali, N. (2023). Bioisosterism: 1,2,4-Oxadiazole Rings.

- Google Patents. (2017).

- Kihlberg, J., & Åkerblom, E. (2013). Oxadiazole isomers: all bioisosteres are not created equal. MedChemComm, 4(2), 315-320. [Link]

- Fershtat, L. L., & Makhova, N. N. (2021). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. PMC. [Link]

- ResearchGate. (n.d.). Traditional synthetic routes towards 1,2,4-oxadiazoles. [Link]

- Pandey, H., & Chourasiya, R. K. (2024). A Review: 1,2,4-oxadiazole as Potential Anticancer Scaffold 2020-2024.

- ResearchGate. (n.d.). Chemical structures of commercial drugs based on a 1,2,4-oxadiazole scaffold. [Link]

- Insights into adopted synthetic approaches for 1,2,4-oxadiazoles: A review. (2023). Journal of the Indian Chemical Society, 100(9), 101119. [Link]

- Pitasse-Santos, P., et al. (2018). 1,2,4- and 1,3,4-Oxadiazoles as Scaffolds in the Development of Antiparasitic Agents. Molecules, 23(1), 183. [Link]

- Malik, A., et al. (2021). Ataluren—Promising Therapeutic Premature Termination Codon Readthrough Frontrunner. International Journal of Molecular Sciences, 22(16), 8884. [Link]

- Patsnap Synapse. (2024). What is the mechanism of Ataluren?.

- ResearchGate. (n.d.). Some marketed drug's containing 1,2,4-oxadiazole. [Link]

- Google Patents. (2017).

- Google Patents. (2017).

- A Review of Modern Methods of Synthesis 1, 3, 4-Oxadiazole as a Bioactive Compounds. (2023). Wasit Journal for Pure sciences, 2(4), 262. [Link]

- Semantic Scholar. (n.d.).

- Biernacki, K., Daśko, M., Demkowicz, S., & Rachon, J. (2020).

- Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. (2022). Molecules, 27(23), 8565. [Link]

- ResearchGate. (n.d.). Synthesis of 1,2,4-oxadiazoles reported by Tiemann and Krüger. [Link]

- ResearchGate. (n.d.). Scheme 1: Oxadiazole synthetic route done by Tieman and Krüger in 1884. [Link]

- 1,2,4-OXADIAZOLE: A BRIEF REVIEW FROM THE LITERATURE ABOUT THE SYNTHESIS AND PHARMACOLOGICAL APPLICATIONS. (2016).

Sources

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Bioisosterism: 1,2,4-Oxadiazole Rings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel 1,2,4-Oxadiazole Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 8. soc.chim.it [soc.chim.it]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. WO2017222474A1 - Process for preparing ataluren and its intermediates - Google Patents [patents.google.com]

- 18. CN106279057B - Synthetic method of Ataluren - Google Patents [patents.google.com]

- 19. What is the mechanism of Ataluren? [synapse.patsnap.com]

An In-Depth Technical Guide to Ethyl 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Ethyl 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. We will explore its structural features, physicochemical properties, established synthetic methodologies, and potential therapeutic applications. The 1,2,4-oxadiazole scaffold is a privileged structure in drug discovery, known for its metabolic stability and ability to act as a bioisostere for ester and amide functionalities.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols and mechanistic insights to facilitate further investigation and application of this compound.

Introduction: The Significance of the 1,2,4-Oxadiazole Scaffold

The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. This scaffold has garnered considerable attention in drug discovery due to its remarkable chemical and metabolic stability.[2][3] Unlike esters and amides, which are susceptible to hydrolysis by metabolic enzymes, the 1,2,4-oxadiazole ring is generally resistant to such degradation, making it an excellent bioisosteric replacement to improve the pharmacokinetic profiles of drug candidates.[1][2][3]

Compounds incorporating the 1,2,4-oxadiazole motif have demonstrated a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and analgesic properties.[1][4][5][6] The versatility of this scaffold allows for substitution at two key positions (C3 and C5), enabling fine-tuning of steric and electronic properties to optimize target binding and pharmacological effects. This compound combines this privileged heterocycle with a fluorophenyl group—a common substituent in modern pharmaceuticals for enhancing binding affinity and metabolic stability—and an ethyl carboxylate group, which provides a handle for further chemical modification or can interact with specific receptor sites.

Nomenclature and Physicochemical Properties

The unambiguous identification of a chemical entity is paramount for reproducible scientific research. This section provides the standard nomenclature and key physicochemical data for the title compound.

IUPAC Name: this compound.[7][8]

Table 1: Compound Identifiers and Properties

| Property | Value | Source(s) |

| CAS Number | 163719-81-1 | [7][8] |

| Molecular Formula | C₁₁H₉FN₂O₃ | [7][8] |

| Molecular Weight | 236.20 g/mol | [7][8] |

| InChI Key | BCZQNQXJPMUTQA-UHFFFAOYSA-N | [7] |

| Canonical SMILES | CCOC(=O)C1=NC(=NO1)C2=CC=C(C=C2)F | |

| Physical Form | Solid | [7] |

Synthesis and Mechanistic Rationale

The construction of the 1,2,4-oxadiazole ring is a well-established process in synthetic organic chemistry. The most common and reliable method involves the cyclization of an O-acyl amidoxime intermediate.[2] This is typically achieved through a two-step process starting from a nitrile.

Overall Synthetic Scheme: The synthesis begins with the conversion of a commercially available nitrile to an amidoxime, followed by acylation and subsequent cyclodehydration to form the desired 1,2,4-oxadiazole ring.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 4-fluoro-N'-hydroxybenzimidamide (Intermediate A)

-

Rationale: This step creates the amidoxime functionality, which is the cornerstone for building the oxadiazole ring. Hydroxylamine reacts with the electrophilic carbon of the nitrile group to form the N'-hydroxybenzimidamide.

-

Procedure:

-

To a solution of 4-fluorobenzonitrile (1.0 eq) in ethanol, add an aqueous solution of hydroxylamine hydrochloride (1.5 eq) and sodium carbonate (1.5 eq).

-

Heat the mixture to reflux (approx. 80 °C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting nitrile is consumed (typically 4-6 hours).

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Add water to the residue and extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield Intermediate A , which can often be used in the next step without further purification.

-

Step 2: Synthesis of this compound

-

Rationale: This is a one-pot acylation and cyclodehydration sequence. Ethyl oxalyl chloride serves as the acylating agent, reacting with the hydroxyl group of the amidoxime. The resulting O-acyl intermediate is unstable and readily undergoes thermal or base-catalyzed cyclization, eliminating a molecule of water to form the stable aromatic oxadiazole ring. Pyridine acts as a base to neutralize the HCl generated during the acylation.

-

Procedure:

-

Dissolve 4-fluoro-N'-hydroxybenzimidamide (Intermediate A , 1.0 eq) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere (N₂).

-

Cool the solution to 0 °C in an ice bath.

-

Add pyridine (1.2 eq) to the solution.

-

Slowly add ethyl oxalyl chloride (1.1 eq) dropwise, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Heat the mixture to reflux for 2-4 hours to ensure complete cyclization. Monitor by TLC.

-

Upon completion, cool the mixture, wash with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the final compound.

-

Synthesis Workflow Diagram

Caption: Synthetic workflow for the target compound.

Potential Applications in Drug Discovery

While specific biological data for this compound is not extensively published in top-tier journals, the structural motifs present suggest several promising avenues for investigation in drug development. The 1,2,4-oxadiazole scaffold is a key component in numerous compounds evaluated for a wide range of diseases.[4][6]

As an Inhibitor of Papain-like Protease (PLpro)

Recent studies have highlighted the potential of 1,2,4-oxadiazole derivatives as inhibitors of viral proteases, such as the Papain-like Protease (PLpro) of SARS-CoV-2.[9] PLpro is essential for viral replication and for dismantling host antiviral responses. Inhibiting this enzyme is a validated strategy for antiviral therapy. The structure of the title compound, featuring an aryl group at the 3-position and an ester at the 5-position, provides a framework that could be optimized to fit into the active site of enzymes like PLpro.

Mechanism of Action: A Hypothetical Model for PLpro Inhibition

An inhibitor based on this scaffold could function by forming key interactions within the PLpro active site. The fluorophenyl group could engage in hydrophobic or π-stacking interactions within a substrate-binding pocket. The oxadiazole ring itself, with its hydrogen bond accepting nitrogen and oxygen atoms, could interact with key amino acid residues, while the ethyl carboxylate could form additional hydrogen bonds or occupy a nearby solvent-exposed region.[2]

Caption: Hypothetical mechanism of PLpro inhibition.

Conclusion

This compound is a synthetically accessible heterocyclic compound built upon a scaffold of proven value in medicinal chemistry. Its inherent stability and versatile substitution pattern make it an attractive starting point for the development of novel therapeutic agents. The detailed synthetic protocol and mechanistic rationale provided in this guide serve as a foundational resource for researchers aiming to explore the potential of this and related molecules in areas such as antiviral, anticancer, and anti-inflammatory drug discovery.

References

- 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. PubMed.

- 1,2,4- and 1,3,4-Oxadiazoles as Scaffolds in the Development of Antiparasitic Agents. MDPI.

- Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. MDPI.

- Oxadiazole: A highly versatile scaffold in drug discovery. PubMed.

- Biological activity of oxadiazole and thiadiazole derivatives. PubMed Central.

- Ethyl 3-(4-fluorophenyl)-[1][2][5]oxadiazole-5-carboxylate. Oakwood Chemical.

- Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. ACS Publications.

- Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PubMed Central.

Sources

- 1. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Oxadiazole: A highly versatile scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ethyl 3-(4-fluorophenyl)-[1,2,4]oxadiazole-5-carboxylate [cymitquimica.com]

- 8. Ethyl 3-(4-fluorophenyl)-[1,2,4]oxadiazole-5-carboxylate [oakwoodchemical.com]

- 9. ipbcams.ac.cn [ipbcams.ac.cn]

An In-Depth Technical Guide to Ethyl 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Core Directive: This guide provides a comprehensive technical overview of Ethyl 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate, focusing on its synthesis, characterization, and significance in medicinal chemistry. It is designed to be a practical resource for professionals in drug discovery and development, offering not just protocols but also the scientific rationale behind the methodologies.

Introduction: A Molecule of Interest in Modern Drug Discovery

This compound, identified by the CAS Number 163719-81-1 , is a heterocyclic compound that has garnered attention within the scientific community. Its structural architecture, featuring a 1,2,4-oxadiazole core, positions it as a valuable scaffold in the design of novel therapeutic agents. The 1,2,4-oxadiazole moiety is often employed as a bioisostere for ester and amide functionalities, a strategic substitution that can enhance a molecule's metabolic stability and improve its pharmacokinetic profile. This guide will delve into the essential technical aspects of this compound, providing a foundational understanding for its application in research and development.

Physicochemical and Structural Characteristics

A thorough understanding of a compound's physical and chemical properties is fundamental to its application. Below is a summary of the key characteristics of this compound.

| Property | Value | Source |

| CAS Number | 163719-81-1 | GlpBio |

| Molecular Formula | C₁₁H₉FN₂O₃ | GlpBio |

| Molecular Weight | 236.20 g/mol | GlpBio |

| Appearance | Solid | GlpBio |

| Purity | Typically ≥95% | GlpBio |

Synthesis Methodology: A Step-by-Step Approach with Mechanistic Insights

The construction of the 1,2,4-oxadiazole ring is a cornerstone of this compound's synthesis. The most prevalent and efficient method involves the cyclization of an amidoxime with a suitable carboxylic acid derivative. This section provides a detailed protocol and explores the underlying reaction mechanism.

General Synthetic Strategy

The synthesis of this compound is typically achieved through the reaction of 4-fluorobenzamidoxime with an ethyl ester of oxalic acid, such as diethyl oxalate or ethyl oxalyl chloride. This method provides a direct and high-yielding pathway to the desired product.

A Russian patent describes a general method for obtaining ethyl 1,2,4-oxadiazole-5-carboxylates by reacting amidoximes with a three-fold excess of diethyl oxalate at 120°C for 3-4 hours.[1] This approach avoids the use of sodium ethoxide and results in a good yield of the target product.[1]

Detailed Experimental Protocol

This protocol is a representative example based on established methodologies for the synthesis of similar 1,2,4-oxadiazole derivatives.

Step 1: Preparation of 4-fluorobenzamidoxime

-

To a solution of 4-fluorobenzonitrile (1.0 eq) in ethanol, add an aqueous solution of hydroxylamine hydrochloride (1.5 eq) and sodium carbonate (1.5 eq).

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Add water to the residue and extract the product with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield 4-fluorobenzamidoxime, which can be purified by recrystallization.

Step 2: Cyclization to form this compound

-

In a round-bottom flask, combine 4-fluorobenzamidoxime (1.0 eq) and a three-fold molar excess of diethyl oxalate.

-

Heat the mixture with stirring at 120°C for 3-4 hours.

-

Cool the reaction mixture to room temperature, which should result in the formation of a suspension.

-

Filter the suspension and wash the collected solid with dichloromethane.

-

The filtrate, containing the desired product, can be further purified by column chromatography on silica gel to yield pure this compound.

Mechanistic Rationale

The formation of the 1,2,4-oxadiazole ring from an amidoxime and a dicarbonyl compound like diethyl oxalate proceeds through a well-established mechanism. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

Caption: Reaction mechanism for the formation of the 1,2,4-oxadiazole ring.

The reaction is initiated by the nucleophilic attack of the amidoxime nitrogen on one of the carbonyl carbons of diethyl oxalate, leading to the formation of an O-acylamidoxime intermediate. This is followed by an intramolecular cyclization where the hydroxylamino group attacks the second carbonyl carbon. The final step involves the dehydration of the resulting hemiaminal-like intermediate to yield the stable aromatic 1,2,4-oxadiazole ring.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet around 4.5 ppm and a triplet around 1.4 ppm). The aromatic protons of the 4-fluorophenyl group will appear as multiplets in the aromatic region (typically between 7.0 and 8.2 ppm).

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the ester (around 160-170 ppm), the carbons of the 1,2,4-oxadiazole ring (in the range of 150-175 ppm), and the carbons of the 4-fluorophenyl ring. The carbon directly attached to the fluorine atom will show a characteristic large coupling constant.

Infrared (IR) Spectroscopy

The IR spectrum will provide valuable information about the functional groups present in the molecule. Key expected absorption bands include:

-

~1750 cm⁻¹: C=O stretching of the ester group.

-

~1600 cm⁻¹: C=N stretching of the oxadiazole ring.

-

~1250 cm⁻¹: C-F stretching of the fluorophenyl group.

-

~1100-1300 cm⁻¹: C-O stretching of the ester group.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of 236.20 g/mol .

Applications in Drug Discovery and Medicinal Chemistry

The 1,2,4-oxadiazole scaffold is a privileged structure in medicinal chemistry due to its favorable pharmacological properties. Its role as a bioisosteric replacement for amide and ester groups is a key advantage, as it can impart improved metabolic stability and oral bioavailability to drug candidates.[2]

Caption: Bioisosteric replacement of labile groups with a 1,2,4-oxadiazole ring.

Derivatives of 3-aryl-1,2,4-oxadiazole-5-carboxylates are being investigated for a wide range of therapeutic applications, including:

-

Anticancer Agents: The 1,2,4-oxadiazole nucleus is present in numerous compounds with demonstrated cytotoxic activity against various cancer cell lines.

-

Anti-inflammatory Agents: Certain derivatives have shown potential as inhibitors of inflammatory pathways.

-

Antimicrobial Agents: The scaffold has been incorporated into molecules with antibacterial and antifungal properties.

The presence of the 4-fluorophenyl group in the title compound is also significant. The fluorine atom can enhance binding affinity to target proteins through favorable electrostatic interactions and can block metabolic oxidation at that position, thereby improving the drug's half-life.

Conclusion and Future Perspectives

This compound stands as a compound of considerable interest for researchers in the field of drug discovery. Its straightforward synthesis, coupled with the desirable physicochemical and pharmacological properties imparted by the 1,2,4-oxadiazole core and the fluorinated phenyl ring, makes it an attractive building block for the development of new chemical entities. This guide has provided a detailed technical overview, from its synthesis and characterization to its potential applications. As the quest for more effective and safer medicines continues, the exploration of molecules such as this will undoubtedly play a crucial role in advancing the frontiers of medicinal chemistry.

References

- GlpBio. Ethyl 3-(4-fluorophenyl)

- Camci, M., & Karali, N. (2023). Bioisosterism: 1,2,4-Oxadiazole Rings. ChemMedChem, 18(9), e202200638. [Link]

- Pashkevich, K. I., et al. (2014). Method of obtaining ethyl 1,2,4-oxadiazole-5-carboxylates.

Sources

The Rising Profile of Fluorinated Oxadiazoles in Drug Discovery: A Technical Guide to Biological Activity

Introduction: The Strategic Convergence of Fluorine and Oxadiazole Scaffolds

In the landscape of medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy, selectivity, and favorable pharmacokinetic profiles is perpetual. Among the myriad of heterocyclic scaffolds, oxadiazoles—five-membered rings containing one oxygen and two nitrogen atoms—have emerged as "privileged structures" due to their metabolic stability and ability to act as bioisosteric replacements for amide and ester groups.[1][2] This guide focuses on a particularly potent subclass: fluorinated oxadiazole compounds. The introduction of fluorine into drug candidates is a well-established strategy to modulate key physicochemical properties such as lipophilicity, metabolic stability, and binding affinity, often leading to improved pharmacological activity.[3] The synergistic combination of the robust oxadiazole core with the unique properties of fluorine has yielded a wealth of compounds with significant potential across various therapeutic areas. This document provides an in-depth technical overview of the biological activities of these compounds, detailing their mechanisms of action, summarizing key quantitative data, and providing field-proven experimental protocols for their evaluation.

Part 1: Anticancer Activity of Fluorinated Oxadiazoles

The proliferation of cancer cells is often driven by aberrant signaling pathways. Fluorinated oxadiazoles have demonstrated remarkable efficacy in targeting these pathways, leading to growth inhibition and apoptosis in a wide range of cancer cell lines.

Mechanism of Action: Targeting Key Oncogenic Pathways

A significant body of research indicates that fluorinated oxadiazoles exert their anticancer effects by inhibiting crucial enzymes and signaling cascades involved in tumor growth and survival.

-

Enzyme Inhibition: Many derivatives have shown potent inhibitory activity against enzymes that are overactive in cancer cells. For instance, certain 1,3,4-oxadiazole derivatives have been identified as powerful telomerase inhibitors, surpassing the efficacy of reference compounds like 5-fluorouracil.[4][5]

-

Signaling Pathway Modulation: A primary mechanism involves the disruption of key signaling pathways. Oxadiazole derivatives have been shown to inhibit the Epidermal Growth Factor Receptor (EGFR), which in turn blocks the downstream Ras/Raf/MEK/ERK pathway, a critical cascade for tumor cell proliferation.[6][7][8] Furthermore, these compounds can block the PI3K/Akt/mTOR pathway, a central regulator of cell growth, survival, and metabolism, leading to the promotion of apoptosis.[6][9]

Below is a diagram illustrating the inhibitory action of fluorinated oxadiazoles on the EGFR and PI3K/Akt/mTOR signaling pathways.

In Vitro Cytotoxicity Data

The anticancer potential of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values against various human cancer cell lines. The data consistently show that fluorination significantly enhances cytotoxic activity.

| Compound Type | Cancer Cell Line | IC₅₀ (µM) Range | Reference Standard(s) |

| 1,2,4-Oxadiazole linked 5-Fluorouracil Derivatives | MCF-7 (Breast) | 0.76 ± 0.044 | 5-Fluorouracil |

| A549 (Lung) | 0.18 ± 0.019 | (IC₅₀: 1.91-3.08 µM) | |

| DU-145 (Prostate) | 1.13 ± 0.55 | [6] | |

| 1,3,4-Oxadiazole-Thioether Derivatives | HepG2 (Liver) | 0.7 ± 0.2 | 5-Fluorouracil, Raltitrexed |

| MCF-7 (Breast) | Potent activity noted | [5] | |

| Quinoline-1,3,4-Oxadiazole Conjugates | HepG2 (Liver) | 0.8 - 1.2 | 5-Fluorouracil (IC₅₀: 21.9 µM) |

| MCF-7 (Breast) | Potent activity noted | [5] | |

| 1,3,4-Oxadiazole/Chalcone Hybrids (Fluorinated) | K-562 (Leukemia) | 1.95 | Gefitinib, Dasatinib |

| Jurkat (Leukemia) | 2.36 | [7] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability. Its principle lies in the reduction of the yellow MTT salt by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product.[10][11]

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[12]

-

Compound Treatment: Prepare serial dilutions of the fluorinated oxadiazole compounds in culture medium. After 24 hours, replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include wells for a vehicle control (e.g., DMSO) and an untreated control.[12]

-

Incubation: Incubate the plate for 48-72 hours. The duration is dependent on the cell line's doubling time and the compound's expected mechanism of action.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.[1] During this period, viable cells will form purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.[11] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10]

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[10]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

Part 2: Antimicrobial Activity

The rise of multidrug-resistant pathogens presents a global health crisis. Fluorinated oxadiazoles have emerged as a promising class of antimicrobial agents with broad-spectrum activity.[13]

Spectrum of Activity

-

Antibacterial: These compounds exhibit potent activity against Gram-positive bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[10][14] The presence of trifluoromethyl groups has been shown to confer excellent activity.[13] Some derivatives also show efficacy against Gram-negative bacteria such as E. coli and plant pathogens like Xanthomonas oryzae.[11][15]

-

Antifungal: Significant activity has been reported against various fungal species, including Candida albicans and Aspergillus niger.[13][16]

-

Antitubercular: Several fluorinated oxadiazole derivatives have demonstrated potent activity against Mycobacterium tuberculosis H37Rv, the causative agent of tuberculosis.[1][15]

Mechanism of Action

The primary antibacterial mechanism for a well-studied class of oxadiazoles involves the inhibition of cell wall synthesis by targeting penicillin-binding proteins (PBPs).[10] This mode of action is bactericidal, similar to that of β-lactam antibiotics. The oxadiazole core's ability to form hydrogen bonds within the active site of target enzymes is crucial for its inhibitory function.[17]

Antimicrobial Susceptibility Data

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound Class | Microorganism | MIC (µg/mL) Range |

| Indole-substituted 1,2,4-Oxadiazoles | S. aureus (MRSA) | 1 - 4 |

| Enterococcus spp. (VRE) | 1 - 4 | |

| Furan-1,3,4-Oxadiazole Hybrids | M. tuberculosis H37Rv | 3.13 |

| S. aureus | 15 | |

| Trifluoromethylpyridine 1,3,4-Oxadiazole Derivatives | Xanthomonas oryzae pv. oryzae | EC₅₀ = 7.2 |

| Trifluoromethyl-1,3,4-Oxadiazole Amides | Bacillus cereus | 0.039 |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and widely used technique for determining the MIC of antimicrobial agents.[4][5][14]

Step-by-Step Methodology:

-

Inoculum Preparation: Select 3-5 isolated colonies of the test microorganism from an 18-24 hour agar plate. Suspend them in sterile saline or broth. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[18] Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.[14]

-